2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a methoxyphenyl group and a prop-2-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with a suitable amine, followed by cyclization to form the chromene core. The prop-2-enyl group is introduced through a subsequent alkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)acetohydrazide
Uniqueness
2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide stands out due to its unique combination of a chromene core with a methoxyphenyl group and a prop-2-enyl side chain. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-5-13-6-4-7-14-12-17(19(21)23)20(25-18(13)14)22-15-8-10-16(24-2)11-9-15/h3-4,6-12H,1,5H2,2H3,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHOQMRTAMNPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)CC=C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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